molecular formula C12H12FNO2 B8745837 6-fluoro-1-isopropyl-1H-indole-3-carboxylic acid CAS No. 676477-05-7

6-fluoro-1-isopropyl-1H-indole-3-carboxylic acid

Cat. No. B8745837
M. Wt: 221.23 g/mol
InChI Key: VFXWNYYYVZDZMH-UHFFFAOYSA-N
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Patent
US06881844B2

Procedure details

A solution of 2,2,2-trifluoro-1-(6-fluoro-1-isopropyl-1H-indol-3-yl)-ethanone (1.65 g, 6.04 mmol) in a 20% aqueous sodium hydroxide solution (25 mL) was heated at 110° C. for 18 h. At this time, the reaction was cooled to 25° C., partitioned between water (50 mL) and ethyl acetate (50 mL), and treated with a 1N aqueous hydrochloric acid solution (50 mL). The organic layer was washed with a saturated aqueous sodium chloride solution (1×100 mL), dried over magnesium sulfate, filtered, and concentrated in vacuo to afford 6-fluoro-1-isopropyl-1H-indole-3-carboxylic acid (1.29 g, 96%) as a yellow solid: mp 177-180° C.; EI-HRMS m/e calcd for C12H12FNO2 (M+) 221.0852, found 221.0850.
Name
2,2,2-trifluoro-1-(6-fluoro-1-isopropyl-1H-indol-3-yl)-ethanone
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]([C:5]1[C:13]2[C:8](=[CH:9][C:10]([F:14])=[CH:11][CH:12]=2)[N:7]([CH:15]([CH3:17])[CH3:16])[CH:6]=1)=[O:4].[OH-:20].[Na+]>>[F:14][C:10]1[CH:9]=[C:8]2[C:13]([C:5]([C:3]([OH:4])=[O:20])=[CH:6][N:7]2[CH:15]([CH3:17])[CH3:16])=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
2,2,2-trifluoro-1-(6-fluoro-1-isopropyl-1H-indol-3-yl)-ethanone
Quantity
1.65 g
Type
reactant
Smiles
FC(C(=O)C1=CN(C2=CC(=CC=C12)F)C(C)C)(F)F
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between water (50 mL) and ethyl acetate (50 mL)
ADDITION
Type
ADDITION
Details
treated with a 1N aqueous hydrochloric acid solution (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C(=CN(C2=C1)C(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.